molecular formula C12H10O2 B1346886 2'-Hydroxy-1'-acetonaphthone CAS No. 574-19-6

2'-Hydroxy-1'-acetonaphthone

Cat. No.: B1346886
CAS No.: 574-19-6
M. Wt: 186.21 g/mol
InChI Key: VUIOUIWZVKVFCI-UHFFFAOYSA-N
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Description

2’-Hydroxy-1’-acetonaphthone: is an organic compound with the molecular formula C12H10O2 . It is also known by its systematic name, 1-(2-hydroxynaphthalen-1-yl)ethan-1-one . This compound is characterized by the presence of a hydroxyl group (-OH) and an acetyl group (-COCH3) attached to a naphthalene ring. It is a light yellow to brown crystalline powder and is used in various chemical applications .

Biochemical Analysis

Biochemical Properties

2’-Hydroxy-1’-acetonaphthone plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with enzymes and proteins, forming complexes that can influence biochemical pathways. For instance, it has been used in the preparation of 1-(N-isopropyl-a-iminoethyl)-2-naphthol, a Schiff base . The interactions of 2’-Hydroxy-1’-acetonaphthone with biomolecules are primarily based on its ability to form hydrogen bonds and participate in nucleophilic addition reactions.

Cellular Effects

2’-Hydroxy-1’-acetonaphthone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases allows it to interact with cellular proteins and enzymes, potentially altering their function and activity. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, 2’-Hydroxy-1’-acetonaphthone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming Schiff bases, which can alter the enzyme’s active site and affect its catalytic activity. Additionally, 2’-Hydroxy-1’-acetonaphthone can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Hydroxy-1’-acetonaphthone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2’-Hydroxy-1’-acetonaphthone is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity.

Dosage Effects in Animal Models

The effects of 2’-Hydroxy-1’-acetonaphthone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, 2’-Hydroxy-1’-acetonaphthone can cause adverse effects, including toxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

2’-Hydroxy-1’-acetonaphthone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through phase I and phase II metabolic reactions, leading to the formation of more hydrophilic metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2’-Hydroxy-1’-acetonaphthone is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 2’-Hydroxy-1’-acetonaphthone is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2’-Hydroxy-1’-acetonaphthone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method for synthesizing 2’-Hydroxy-1’-acetonaphthone involves the Friedel-Crafts acylation of 2-naphthol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Industrial Production Methods: Industrially, the compound can be produced through similar Friedel-Crafts acylation processes, often scaled up with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), sulfonic acids

Major Products Formed:

Scientific Research Applications

Chemistry: 2’-Hydroxy-1’-acetonaphthone is used as a starting material for the synthesis of various organic compounds, including Schiff bases and other derivatives. It is also employed in the study of intramolecular hydrogen bonding and photophysical properties .

Biology and Medicine: In biological research, the compound is used to study enzyme interactions and as a probe for investigating molecular mechanisms. Its derivatives have shown potential in medicinal chemistry for developing new therapeutic agents .

Industry: Industrially, 2’-Hydroxy-1’-acetonaphthone is used in the manufacture of dyes, pigments, and other specialty chemicals. It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .

Properties

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIOUIWZVKVFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205988
Record name 1-(2-Hydroxy-1-naphthyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-19-6
Record name 1-Acetyl-2-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxy-1-naphthyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxy-1-naphthyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxy-1-naphthyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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